

# Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Funapide

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## Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567

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## Introduction

Funapide is a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The (R)-enantiomer, **(R)-Funapide**, is the less active of the two stereoisomers. This document provides a comprehensive technical guide on the commercial availability of enantiomerically pure **(R)-Funapide**, along with detailed experimental protocols for its synthesis and chiral separation, and an overview of its mechanism of action.

## Commercial Availability

Enantiomerically pure **(R)-Funapide** is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a key supplier.

Supplier	Product Name	Catalog No.	Purity	Enantiomeric Excess (ee)
MedchemExpress	(R)-Funapide ((R)-TV 45070)	HY-16723A	99.22%	99.62%

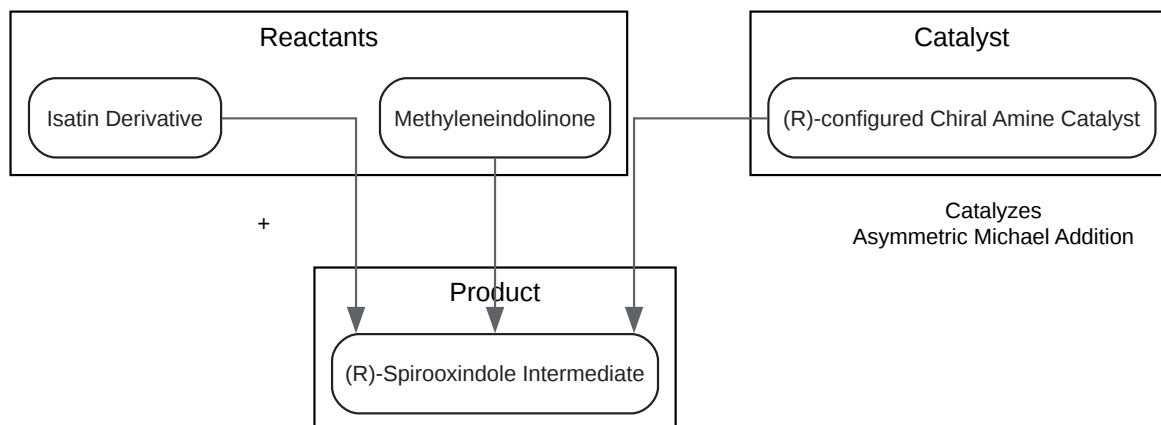
## Experimental Protocols

### Asymmetric Synthesis of (R)-Funapide

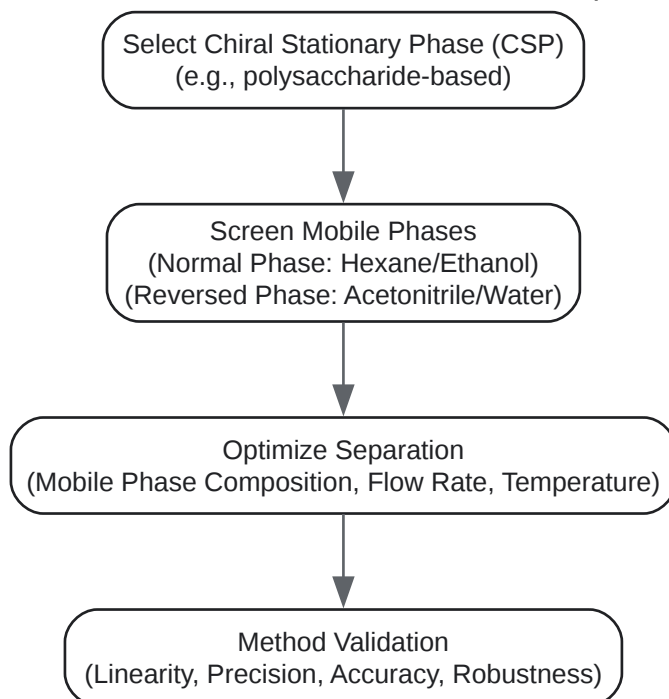
The synthesis of the spirooxindole core of Funapide can be achieved through an asymmetric synthesis approach. While a detailed step-by-step protocol for the (R)-enantiomer is not publicly available, the following procedure is adapted from the patented synthesis of the (S)-enantiomer and established principles of asymmetric organocatalysis for the synthesis of spirooxindoles.[2][3] This proposed synthesis relies on a key asymmetric Michael addition reaction.

Reaction Scheme:

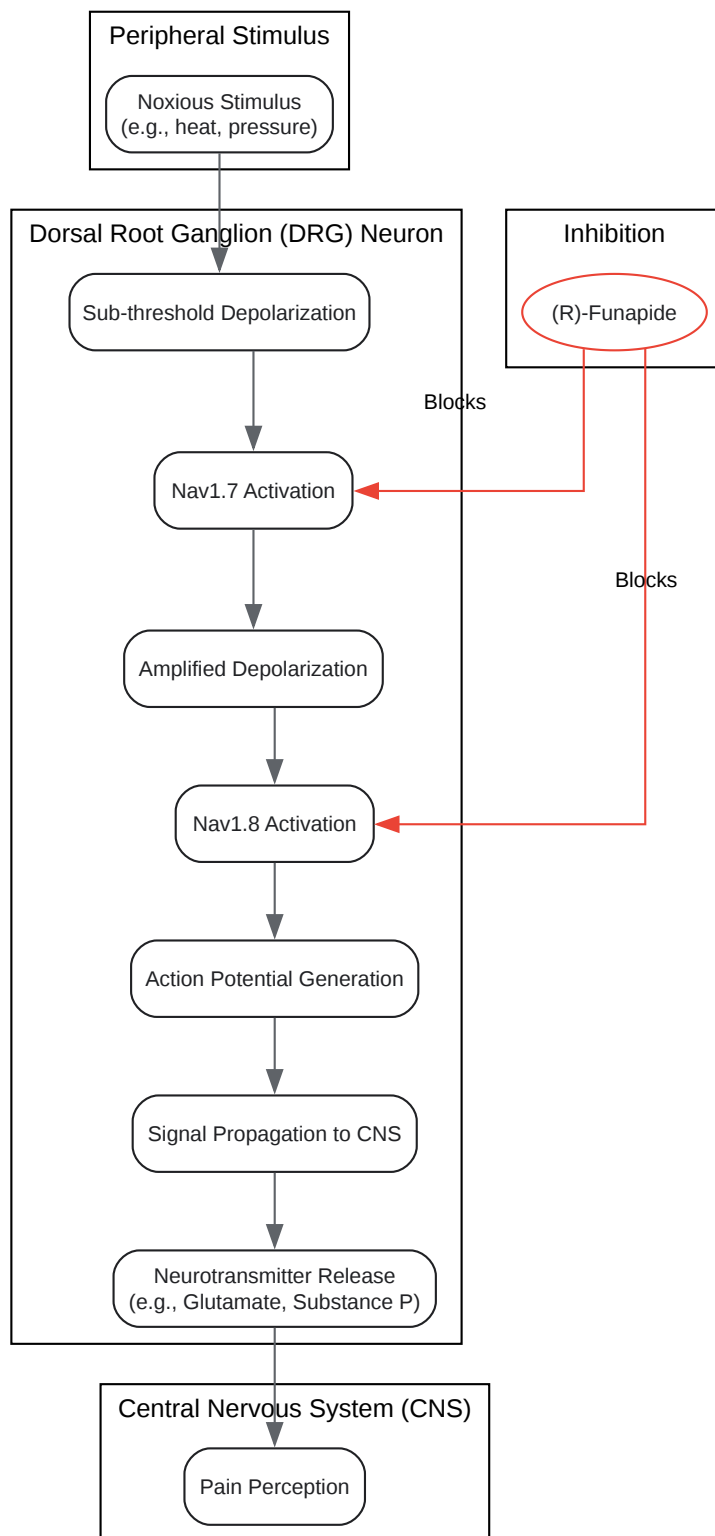
## Proposed Asymmetric Synthesis of (R)-Funapide Core



## Workflow for Chiral HPLC Method Development



## Nociceptive Signaling and Inhibition by (R)-Funapide

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## References

- 1. Mining the Nav1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of a structurally and stereochemically complex spirooxindole pyran scaffold through an organocatalytic multicomponent cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
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